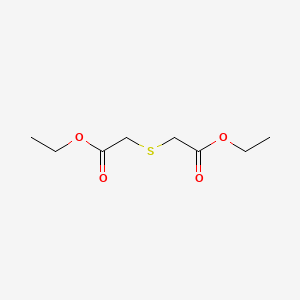

Diethyl 2,2'-thiodiacetate

Beschreibung

Nomenclature and General Information

The precise identification of a chemical compound is fundamental to scientific discourse. This section details the standardized naming conventions and common identifiers for Diethyl 2,2'-thiodiacetate.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate . smolecule.comnih.gov This name precisely describes the molecular structure, indicating the presence of two ethyl ester groups attached to a central thioether linkage.

Common Synonyms

In literature and commercial contexts, this compound is known by several other names. These synonyms are often based on older naming conventions or trade names. A comprehensive list of these is provided below.

| Synonym | Reference |

| Diethyl thiodiglycolate | chemicalbook.comtcichemicals.com |

| 3-Thiaglutaric acid diethyl ester | nih.govchemicalbook.com |

| Diethyl thioglycolate | nih.govchemicalbook.com |

| Acetic acid, 2,2'-thiobis-, diethyl ester | nih.govsielc.com |

| Diethyl 2,2'-sulfanediyldiacetate | nih.govsielc.com |

| bis(carbethoxymethyl)sulfide | chemicalbook.comchemicalbook.com |

| 2,2'-Thiodiacetic Acid Diethyl Ester | nih.govtcichemicals.com |

General Information Table

| Property | Value | Reference(s) |

| CAS Number | 925-47-3 | smolecule.comnih.gov |

| Molecular Formula | C8H14O4S | smolecule.comnih.gov |

| Molecular Weight | 206.26 g/mol | smolecule.comnih.gov |

| InChI Key | TVCSSJHLVLMADJ-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |

| SMILES | CCOC(=O)CSCC(=O)OCC | smolecule.comnih.gov |

| Melting Point | 69-72 °C | smolecule.comchemicalbook.com |

| Boiling Point | 252-253 °C | smolecule.comchemicalbook.com |

| Density | 1.146 g/mL at 25 °C | chemicalbook.com |

Chemical Classification and Related Analogues

Understanding the chemical family to which a compound belongs provides insight into its reactivity and properties. This compound is classified based on its functional groups and can be compared to several structural analogues.

Thioether Functional Group Characteristics

The central feature of this compound is the thioether functional group (R-S-R'), also known as a sulfide (B99878) group. ontosight.aiwikipedia.org This group consists of a sulfur atom bonded to two organic substituents. ontosight.ai The C-S-C bond angle in thioethers is typically close to 90°. libretexts.org

Key characteristics of the thioether group include:

Stability : Thioethers are generally more stable than their ether counterparts (containing an oxygen atom instead of sulfur). ontosight.ai This increased stability is partly due to the lower electronegativity of sulfur compared to oxygen, making the C-S bond less polarized and less susceptible to nucleophilic attack. ontosight.ai

Reactivity : While stable, the sulfur atom in a thioether can be oxidized to form sulfoxides and subsequently sulfones. ontosight.ai

Physical Properties : Compared to ethers, thioethers tend to be less volatile and have higher melting points. libretexts.org This is attributed to the greater polarizability of the divalent sulfur atom. libretexts.org Many volatile thioethers are known for their strong, often unpleasant, odors. wikipedia.orglibretexts.org

Comparison with Diethyl 2,2'-Oxydiacetate

A close structural analogue to this compound is Diethyl 2,2'-oxydiacetate, where the central sulfur atom is replaced by an oxygen atom, forming an ether linkage. This single atomic substitution results in notable differences in their physicochemical properties.

| Property | This compound | Diethyl 2,2'-Oxydiacetate | Reference(s) |

| CAS Number | 925-47-3 | 6634-17-9 | smolecule.comvulcanchem.com |

| Molecular Formula | C8H14O4S | C8H14O5 | smolecule.comvulcanchem.com |

| Molecular Weight | 206.26 g/mol | 190.19 g/mol | smolecule.comvulcanchem.com |

| Key Functional Group | Thioether (Sulfide) | Ether | wikipedia.orgsmolecule.com |

The ether linkage in Diethyl 2,2'-oxydiacetate enhances its conformational flexibility, allowing it to act as a spacer in molecular architectures. vulcanchem.com In contrast, the thioether bond in this compound introduces different reactivity patterns. smolecule.com

Related Thiodiacetate Compounds

The properties of thiodiacetate esters can be modulated by changing the alkyl groups of the ester functionalities. Dimethyl and dihexyl 2,2'-thiodiacetate are two such examples.

Dimethyl 2,2'-thiodiacetate : This compound is the methyl ester analogue. It has a lower molecular weight (178.21 g/mol ) and a different IUPAC name: methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate. nih.gov It is also known as dimethyl thiodiglycolate. Research indicates its use as a chemical crosslinking agent that reacts with the thiol group of proteins and peptides. cymitquimica.com

Dihexyl 2,2'-thiodiacetate : This analogue features longer hexyl chains in the ester groups. It is identified by the CAS number 108199-19-5 and is used as a chemical raw material. lookchem.com The longer alkyl chains are expected to significantly alter its physical properties, such as increasing its lipophilicity and boiling point compared to the diethyl version.

Table of Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | C8H14O4S | 206.26 | 925-47-3 |

| Dimethyl 2,2'-thiodiacetate | methyl 2-(2-methoxy-2-oxoethyl)sulfanylacetate | C6H10O4S | 178.21 | 16002-29-2 |

| Dihexyl 2,2'-thiodiacetate | Not available | Not available | Not available | 108199-19-5 |

| Diethyl 2,2'-oxydiacetate | ethyl 2-(2-ethoxy-2-oxoethoxy)acetate | C8H14O5 | 190.19 | 6634-17-9 |

Historical Context of this compound Research

Research interest in this compound can be traced back to at least the mid-20th century. An early example of its investigation appeared in a 1958 publication in The Journal of Organic Chemistry, which detailed the study of the condensation product of o-phthalaldehyde (B127526) with this compound. acs.orgacs.org This early work highlights its use as a reagent in fundamental organic condensation reactions.

Historically, this compound has been a key component in established synthetic methodologies. For instance, it is a crucial starting material in the Hinsberg condensation reaction for the synthesis of 3,4-dihydroxythiophene-2,5-dicarboxylate. yachaytech.edu.ec This thiophene (B33073) derivative, in turn, serves as a precursor for producing various 3,4-disubstituted thiophenes, demonstrating the compound's foundational role in the synthesis of this important class of heterocyclic compounds. yachaytech.edu.ec

In more contemporary research, the applications of this compound have expanded significantly. Investigations have explored its use in the synthesis of novel compounds with potential biological activity, such as potent anticonvulsant agents. chemicalbook.comnbinno.com Furthermore, its utility has been demonstrated in the field of materials science for the preparation of thienophenanthrene derivatives, which are of interest for applications in polymer light-emitting devices and solar cells. chemicalbook.comnbinno.com Modern synthetic chemistry has also focused on improving the synthesis of this compound itself, for example, through the use of ultrasound-assisted, polymer-supported phase-transfer catalysis to enhance reaction efficiency and catalyst reusability. hilarispublisher.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSSJHLVLMADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239020 | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-47-3 | |

| Record name | Diethyl thiodiglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 925-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl 2,2'-thiodiacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38N3YM4LAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 2,2 Thiodiacetate

Established Synthetic Routes

Traditional methods for synthesizing Diethyl 2,2'-thiodiacetate rely on fundamental organic reactions such as esterification and acylation. These routes are well-documented and provide reliable access to the target compound.

Reaction of Ethanol (B145695) with Sulfanediyl-bis-acetic Acid in the Presence of Hydrochloric AcidA straightforward and commonly cited preparation involves the esterification of sulfanediyl-bis-acetic acid.guidechem.comThis reaction is conducted using ethanol as both the solvent and the reactant, with hydrochloric acid acting as a necessary reagent to catalyze the esterification process.guidechem.comnbinno.com

Table 1: Overview of Established Synthetic Routes

| Route | Key Reactants | Reagents/Conditions |

| Thioesterification | Acetic Anhydride, Sodium Thiosulfate | Ethanol |

| Direct Acylation | Acetic Acid, Thioacetic Acid | Acidic Conditions |

| Reflux Synthesis | Ethyl Acetate, Sulfur | Catalyst, Reflux |

| Esterification | Sulfanediyl-bis-acetic Acid, Ethanol | Hydrochloric Acid |

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, yield, and sustainability. Advanced strategies often employ sophisticated catalytic systems to achieve these goals.

Polymer-Supported Phase-Transfer Catalysis in SynthesisAn advanced method for synthesizing this compound utilizes polymer-supported phase-transfer catalysis (PTC).hilarispublisher.comThis technique is recognized as a green approach for reactions involving immiscible reactants, as it facilitates the transfer of species between phases.hilarispublisher.comvdoc.pubThe key advantage of using a polymer-supported catalyst is the ease of separation from the reaction mixture and the potential for catalyst reuse, which addresses common challenges in industrial applications.hilarispublisher.comresearchgate.net

In a specific application, a new polystyrene-bound single-onium phase-transfer catalyst, polymer-supported benzyl-N-ethyl-N-di-isopropyl ammonium (B1175870) chloride, was synthesized and used to catalyze the formation of this compound. hilarispublisher.com The synthesis involves the reaction of ethyl-2-bromoacetate with sodium sulfide (B99878). hilarispublisher.com The polymer-supported catalyst demonstrated significantly high catalytic activity compared to soluble single-site catalysts. hilarispublisher.com Experimental observations from these studies support an interfacial-type mechanism for the reaction. hilarispublisher.com

The reaction is typically carried out by first generating the sulfur anion from sodium sulfide and water, then slowly adding a solution of ethyl-2-bromoacetate in an organic solvent like chlorobenzene (B131634) to the mixture containing the catalyst. hilarispublisher.com

Table 2: Research Findings for Polymer-Supported PTC Synthesis

| Parameter | Details | Source |

| Reactants | Ethyl-2-bromoacetate, Sodium Sulfide | hilarispublisher.com |

| Catalyst | Polystyrene-bound benzyl-N-ethyl-N-di-isopropyl ammonium chloride | hilarispublisher.com |

| Solvent | Chlorobenzene, Water | hilarispublisher.com |

| Temperature | 60°C | hilarispublisher.com |

| Reaction Time | 4 hours | hilarispublisher.com |

| Key Advantage | The catalyst can be recovered and reused with consistent activity. | hilarispublisher.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has gained significant attention as an efficient method for accelerating chemical reactions. researchgate.net This technique is founded on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of small vapor-filled bubbles in a liquid subjected to high-intensity ultrasound. researchgate.net The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, creating immense turbulence and increasing the mass transfer rate between reactants. researchgate.net

In the context of this compound synthesis, ultrasound irradiation is employed as a green and effective approach to enhance reaction rates. hilarispublisher.comiau.ir For instance, the synthesis involving ethyl-2-bromoacetate and sodium sulfide under phase-transfer catalysis is significantly accelerated by ultrasound. hilarispublisher.com Studies have demonstrated that applying an ultrasonic frequency of 40 kHz at 300 W can substantially increase the reaction rate compared to silent (non-sonicated) conditions. hilarispublisher.comresearchgate.net The primary advantages of this methodology include shorter reaction times, increased yields, and greater experimental simplicity. iau.irresearchgate.net

Optimization of Synthetic Parameters

The successful synthesis of this compound is highly dependent on the careful optimization of several key parameters. The selection of an appropriate catalyst, solvent system, temperature, and reaction time are all critical for maximizing yield and ensuring the purity of the final product.

Catalyst Selection and Activity

Phase-transfer catalysis (PTC) is a well-established and valuable methodology for synthesizing thioethers like this compound, offering benefits such as increased reaction rates and selectivity under mild conditions. researchgate.net The catalyst, typically a quaternary onium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (organic), where the reaction occurs. chemrevlett.com

The choice of catalyst is crucial for efficiency. Research has explored various types of phase-transfer catalysts:

Soluble Single-Site PTCs: These are conventional catalysts used in many applications.

Polymer-Supported Phase-Transfer Catalysts (PSPTC): Also known as triphase catalysts, these are anchored to a polymer backbone. hilarispublisher.com A major advantage of PSPTCs is the ease of separation from the reaction mixture, allowing for catalyst recovery, reuse, and simpler product purification. hilarispublisher.comresearchgate.net While triphase catalysts can sometimes exhibit lower reactivity compared to their soluble counterparts, studies have shown that specifically designed polymer-anchored catalysts can demonstrate significantly high catalytic activity. hilarispublisher.comresearchgate.net

Multi-site Phase-Transfer Catalysts (MPTC): These catalysts possess multiple active sites and have been shown to be more efficient than conventional single-site PTCs. researchgate.netresearchgate.net

A study on the synthesis of this compound investigated a new polystyrene-bound single-onium phase-transfer catalyst (PSPTC), which showed significantly higher catalytic activity than soluble single-site catalysts. hilarispublisher.com The catalytic activity is also influenced by the amount of catalyst used; an optimal amount must be determined, as an excess may not lead to a proportional increase in the reaction rate. hilarispublisher.com

Table 1: Comparison of Catalytic Activity in Thioether Synthesis This table illustrates the comparative effectiveness of different catalyst types in related thioether syntheses, highlighting the advantages of multi-site and polymer-supported systems.

| Catalyst Type | Reactants | Key Findings | Reference |

|---|---|---|---|

| Polystyrene-bound single-onium PTC (PSPTC) | Ethyl-2-bromoacetate + Sodium Sulfide | Showed significantly higher catalytic activity compared to soluble single-site PTCs. Catalyst is reusable. | hilarispublisher.com |

| Multi-site PTC (MPTC) | Ethyl bromoacetate (B1195939) + 1,3-dihydroxybenzene | MPTC showed higher catalytic activity compared to commercially available single-site PTCs under sonication. | researchgate.net |

Solvent Effects and Reaction Media

The solvent system, or reaction medium, has a profound impact on the kinetics and thermodynamics of a reaction. researchgate.net Solvent polarity, viscosity, and its ability to solvate reactants and intermediates can influence reaction rates and even alter reaction pathways. researchgate.netnumberanalytics.com

The synthesis of this compound is often performed in a solid-liquid biphasic system. hilarispublisher.comresearchgate.net In this setup, a solid reactant (like sodium sulfide) reacts with a liquid organic phase containing the other reactant (e.g., ethyl bromoacetate) and the catalyst. hilarispublisher.com

Key findings on solvent effects include:

Organic Solvents: Chlorobenzene has been successfully used as the organic solvent in the solid-liquid phase-transfer catalytic synthesis. hilarispublisher.com The choice of solvent can affect the apparent rate constant of the reaction.

The polarity of the solvent is a critical factor, as it affects the solubility of the reactants and the stability of charged intermediates, which in turn impacts the reaction outcome. numberanalytics.com

Temperature and Reaction Time Control

Temperature is a fundamental parameter in controlling reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. In the synthesis of this compound, the reaction rate was observed to increase as the temperature was raised from 40°C to 80°C. hilarispublisher.com This effect is synergistic with ultrasound irradiation, where higher temperatures further amplify the rate enhancement provided by sonication. hilarispublisher.com

Reaction time is dependent on other parameters like temperature, catalyst efficiency, and the presence of ultrasound. While some traditional syntheses might require long periods, such as refluxing for several hours or even overnight yachaytech.edu.ecrsc.org, ultrasound-assisted methods can significantly shorten the required time to achieve high conversion. iau.ir For instance, kinetic studies allow for the determination of the apparent rate constant (kapp), which quantifies the reaction speed under specific conditions. hilarispublisher.com

Table 2: Effect of Temperature and Ultrasound on Reaction Rate Data from the synthesis of Diethyl-2,2'-thiodiacetate, showing the apparent rate constant (kapp) under different conditions.

| Condition | Temperature (°C) | Ultrasound | Apparent Rate Constant (kapp) x 10³ min⁻¹ | Reference |

|---|---|---|---|---|

| Silent | 60 | 0 kHz (Stirring only) | 1.83 | hilarispublisher.com |

| Sonication | 60 | 28 kHz (300 W) | 4.88 | hilarispublisher.com |

| Sonication | 60 | 40 kHz (300 W) | 7.92 | hilarispublisher.com |

| Sonication | 40 | 40 kHz (300 W) | 2.56 | hilarispublisher.com |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of this compound is the ultimate goal of synthetic optimization. Several factors contribute to achieving this:

Integrated Methods: The combination of ultrasound irradiation with phase-transfer catalysis, particularly using multi-site or highly active polymer-supported catalysts, has been shown to greatly enhance the reaction, leading to higher yields. hilarispublisher.comresearchgate.net

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time, as discussed previously, is essential for minimizing side reactions and maximizing the conversion of reactants to the desired product.

The purity of the final compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). sielc.com

Chemical Reactivity and Reaction Mechanisms of Diethyl 2,2 Thiodiacetate

Reactions of the Ester Groups

The two ester groups in diethyl 2,2'-thiodiacetate are susceptible to nucleophilic acyl substitution reactions, which are typical for esters. smolecule.comlibretexts.org

Hydrolysis to Thiodiacetic Acid and Ethanol (B145695)

Under both acidic and basic conditions, this compound undergoes hydrolysis. This reaction cleaves the ester bonds, yielding 2,2'-thiodiacetic acid and ethanol. ontosight.aismolecule.com

In basic conditions, a process known as saponification occurs, which is effectively irreversible. libretexts.org The reaction proceeds via a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group forms the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. smolecule.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible process that requires the presence of excess water to drive the reaction toward the products. smolecule.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. smolecule.com

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O ⇌ 2,2'-Thiodiacetic Acid + Ethanol

| Condition | Catalyst | Products | Characteristics |

| Acidic | Acid (e.g., HCl) | 2,2'-Thiodiacetic Acid, Ethanol | Reversible, requires excess water |

| Basic | Base (e.g., NaOH) | 2,2'-Thiodiacetate Salt, Ethanol | Irreversible (Saponification) |

Esterification with Alcohols

While this compound is itself an ester, the term "esterification" in this context typically refers to its synthesis from 2,2'-thiodiacetic acid and an alcohol. The most common synthesis involves reacting 2,2'-thiodiacetic acid with ethanol in the presence of an acid catalyst, such as hydrochloric acid, to produce this compound. ontosight.ainbinno.com This is a standard Fischer esterification reaction.

Furthermore, lipase-catalyzed esterification of 2,2'-thiodiacetic acid with long-chain alcohols like 1-hexadecanol (B1195841) has been demonstrated to produce the corresponding long-chain dialkyl 2,2'-thiodiacetates in high yields. nih.govresearchgate.net

Transesterification Reactions

Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl group from a different alcohol. smolecule.com This reaction is often catalyzed by either an acid or a base, or by enzymes such as lipases. google.com

For example, the transesterification of this compound with medium or long-chain 1-alkanols can be performed to synthesize other dialkyl thiodiacetates. google.com Lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be a particularly effective biocatalyst for these reactions, achieving high yields in the synthesis of compounds like dihexadecyl 2,2'-thiodiacetate from this compound and 1-hexadecanol. nih.gov These enzymatic reactions are often carried out at moderate temperatures (60-80°C) and under vacuum to remove the ethanol byproduct, driving the reaction to completion. nih.gov

Table 1: Examples of Transesterification Reactions

| Reactants | Catalyst | Product | Yield | Reference |

| This compound, 1-Hexadecanol | Novozym 435 (Lipase) | Dihexadecyl 2,2'-thiodiacetate | High | nih.gov |

| This compound, Various 1-Alkanols | Lipases | Medium- and long-chain dialkyl 2,2'-thiodiacetates | High (92-98% for related compounds) | nih.govgoogle.com |

Reactions of the Thioether Moiety

The sulfur atom in the thioether bridge is a key reactive site, primarily susceptible to oxidation. smolecule.com It also allows the entire molecule to be used as a building block in more complex syntheses.

Oxidation Reactions (e.g., with H2O2 in the presence of SeO2)

The thioether linkage in this compound can be oxidized to form the corresponding sulfoxide (B87167) or sulfone derivatives. smolecule.com This transformation significantly alters the electronic properties and reactivity of the molecule.

A common and effective method for this oxidation involves using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst like selenium(IV) oxide (SeO₂). nih.gov The H₂O₂/SeO₂ system is known to oxidize sulfides to sulfoxides and/or sulfones. nih.gov While specific studies on this compound are not detailed in the provided results, the general reactivity of sulfides with this reagent system is well-established. nih.govasianpubs.orgresearchgate.net The reaction conditions, such as solvent and temperature, can be tuned to selectively favor the formation of either the sulfoxide or the sulfone. nih.gov

Table 2: General Oxidation of Thioethers

| Oxidizing System | Substrate | Potential Products | Notes |

| H₂O₂ / SeO₂ | Sulfides | Sulfoxides, Sulfones | A "green" oxidation system; outcome can depend on reaction conditions. nih.gov |

Introduction of Thioether Moiety into Target Molecules

This compound serves as a valuable precursor for introducing the thioether functional group into larger, more complex molecules. smolecule.com It is used as a building block in various synthetic applications, including the preparation of pharmaceuticals and heterocyclic compounds. smolecule.comnbinno.comchemicalbook.com

For instance, it is used in the synthesis of potent anticonvulsant agents and in the preparation of thienophenanthrene derivatives, which have applications in polymer light-emitting devices and solar cells. nbinno.comchemicalbook.com The reactive methylene (B1212753) groups adjacent to the carbonyls can also participate in condensation reactions, further expanding its synthetic utility. smolecule.com The molecule can be incorporated into larger structures, acting as a flexible spacer or a platform for further functionalization.

Reactions Involving Reactive Methylene Groups

The presence of two methylene groups (—CH₂—) positioned between the sulfur atom and the carbonyl groups of the esters makes this compound a versatile reagent in organic synthesis. These methylene groups are activated by the adjacent electron-withdrawing ester functionalities, rendering their protons acidic and susceptible to abstraction by a base. The resulting carbanion, or enolate, is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to the construction of more complex molecular architectures, including various heterocyclic systems. smolecule.com

Condensation Reactions with Nucleophiles

The activated methylene groups of this compound readily engage in condensation reactions with various electrophilic partners. These reactions typically proceed via the formation of an enolate intermediate in the presence of a base, which then attacks the electrophile, leading to the formation of a new carbon-carbon bond and often culminating in a cyclization event.

This compound serves as a key precursor for the synthesis of a range of heterocyclic compounds. smolecule.com The reactivity of its methylene groups allows for facile condensation reactions to build these ring structures. smolecule.com

Thiazoles: The synthesis of thiazole (B1198619) derivatives can be achieved through the reaction of this compound with appropriate reactants. For instance, the Hantzsch thiazole synthesis, a well-established method, involves the reaction of an α-haloketone with a thioamide. farmaciajournal.com While not a direct condensation with the methylene group of this compound, its derivatives can be employed in similar cyclocondensation strategies.

Pyrazoles: Pyrazole (B372694) rings can be formed through the condensation of this compound with hydrazine (B178648) or its derivatives. The reaction mechanism generally involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The analogous compound, Diethyl 2,2'-oxydiacetate, is known to form substituted pyrazoles upon condensation with amines, suggesting a similar pathway for its thio-analogue. smolecule.com

A general representation for the formation of a pyrazole derivative is depicted below:

Reaction Scheme for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The condensation of this compound with amines can lead to the formation of amides. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the ester group, resulting in the displacement of the ethoxide leaving group. While this is a reaction of the ester functional group rather than the active methylene group, subsequent reactions can involve the methylene protons. The direct condensation of carboxylic acids and amines is an equilibrium process, often requiring conditions that remove water to drive the reaction to completion. highfine.com In the case of esters like this compound, the reaction with an amine (ammonolysis) is a common method for amide synthesis. The reaction is influenced by factors such as the steric hindrance of the amine. d-nb.info

The general reaction is as follows: R-CO-OR' + R''-NH₂ → R-CO-NH-R'' + R'-OH

Amide Formation from this compound

| Reactant | Amine | Product |

|---|---|---|

| This compound | Primary or Secondary Amine | N,N'-disubstituted-2,2'-thiodiacetamide |

Aldol (B89426) Reactions

The activated methylene groups in this compound can act as nucleophiles in aldol-type reactions. smolecule.comsmolecule.com In the presence of a base, an enolate is formed which can then attack a carbonyl compound, such as an aldehyde or a ketone. wikipedia.org This results in the formation of a β-hydroxy ester, which may subsequently undergo dehydration to yield an α,β-unsaturated ester. wikipedia.org

The success of these mixed aldol reactions often depends on the relative reactivity of the reactants. libretexts.org To favor a single product, one reactant is typically chosen that cannot form an enolate itself (i.e., lacks α-hydrogens) and is a highly reactive electrophile. libretexts.org

A representative aldol condensation is shown below:

General Aldol Reaction of this compound

| Nucleophile Source | Electrophile | Catalyst | Initial Product | Final Product (after dehydration) |

|---|

Hinsberg Condensation (e.g., with Diethyl Oxalate)

The Hinsberg condensation is a classic method for the synthesis of thiophene (B33073) derivatives, and this compound is a key reactant in this process. yachaytech.edu.ecvdoc.pub The reaction involves the base-catalyzed condensation of this compound with a 1,2-dicarbonyl compound, most commonly Diethyl oxalate (B1200264). yachaytech.edu.ec

In the Hinsberg synthesis, a base such as sodium ethoxide is used to deprotonate the active methylene groups of this compound, generating enolates. yachaytech.edu.ec These enolates then undergo two consecutive aldol-type condensations with the two carbonyl groups of Diethyl oxalate. vdoc.pub The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiophene ring. smolecule.com The initial product is typically a 3,4-dihydroxythiophene-2,5-dicarboxylate. yachaytech.edu.ec This intermediate is a valuable starting material for the synthesis of various other 3,4-disubstituted thiophenes. yachaytech.edu.ec

Hinsberg Condensation of this compound

| Reactant A | Reactant B | Base | Primary Product |

|---|

This reaction is a powerful tool for constructing the thiophene core, which is a prevalent structural motif in many pharmaceuticals and materials. smolecule.com

Synthesis of 3,4-Dihydroxythiophene-2,5-dicarboxylate

The synthesis of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a significant transformation involving this compound. This reaction proceeds via an intramolecular Dieckmann-type condensation, specifically a Hinsberg condensation, which is well-documented for creating substituted thiophenes. nih.govresearchgate.net The process involves the reaction of this compound with diethyl oxalate in the presence of a strong base. nih.gov

The mechanism begins with the formation of an enolate. A strong base, such as sodium ethoxide or sodium methoxide, deprotonates the α-carbon (the carbon atom adjacent to the ester carbonyl group) of this compound. nih.govnumberanalytics.com This creates a nucleophilic enolate which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization where the second α-carbon's enolate attacks the remaining carbonyl group of the oxalate moiety, leading to the formation of a five-membered thiophene ring. Subsequent elimination of ethoxide and acidification yields the final product, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. nih.govnih.gov

The reaction is typically performed in an alcohol solvent like absolute ethanol under an inert atmosphere to prevent side reactions. mdpi.com The initial product formed is often the disodium (B8443419) salt of the dihydroxythiophene, which precipitates from the reaction mixture as a yellow solid. nih.govnih.gov This salt is then neutralized with an acid, such as hydrochloric acid, to produce the final product, which can be purified by recrystallization from a solvent like methanol. mdpi.com

Detailed research findings have reported specific conditions and yields for this synthesis, as summarized in the table below.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Diethyl oxalate | Sodium ethoxide | Absolute Ethanol | Dropwise addition over 1 hr, stir for 24 hrs at room temp., acidify to pH 2 | 77% | mdpi.com |

| This compound | Diethyl oxalate | Sodium methoxide | Ethanol | Acidification of the intermediate disodium salt | 56% | nih.gov |

| Thiodiacetic acid diethyl ester | Diethyloxalate | Sodium ethanolate | Absolute Ethanol | Reflux for 1 hour, cool to 15 °C, isolate disodium salt | 76% | nih.gov |

Reduction Reactions to Yield Thiols or Other Sulfur-Containing Compounds

The ester functional groups in this compound are susceptible to reduction by various chemical reagents. The primary product from the reduction of the two ester groups is 2,2'-thiodiethanol, where the thioether linkage remains intact. The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis.

Strong reducing agents like lithium aluminum hydride (LAH) are highly effective for this purpose. youtube.comresearchgate.net The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of LAH to the corresponding alkoxide, which upon acidic workup yields the primary alcohol. Given that this compound has two ester groups, four equivalents of hydride are required for complete reduction to 2,2'-thiodiethanol.

Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters on their own. numberanalytics.comyoutube.com However, this reduction can sometimes be achieved under specific conditions, such as in the presence of certain catalysts or by using a large excess of the reagent. numberanalytics.com

Another common method for ester reduction is catalytic hydrogenation. chemistrytalk.org This heterogeneous reaction typically employs a metal catalyst like platinum (as PtO₂), palladium, or Raney nickel under a high pressure of hydrogen gas. libretexts.orglibretexts.org The reaction occurs on the surface of the metal catalyst, where both hydrogen and the ester are adsorbed. chemistrytalk.org While effective for many esters, catalytic hydrogenation can be sensitive to sulfur compounds, which can act as catalyst poisons for metals like palladium. illinois.edu More resistant catalysts, such as ruthenium, may be required for the successful hydrogenation of sulfur-containing molecules like this compound. illinois.edu

| Reducing Agent | Typical Conditions | Expected Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous/acidic workup | 2,2'-Thiodiethanol | Strong, non-selective reagent capable of reducing both ester groups. youtube.com |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol); may require catalyst or excess reagent | No reaction or slow reduction | Generally too mild to reduce esters effectively. numberanalytics.com |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure H₂, metal catalyst (e.g., Pt, Ru) | 2,2'-Thiodiethanol | Catalyst choice is crucial to avoid poisoning by the sulfur atom. illinois.edu |

Interaction Studies

The reactivity of this compound is primarily dictated by its two ester functionalities and the central thioether linkage. smolecule.com The ester groups are electrophilic sites that readily undergo nucleophilic acyl substitution reactions. smolecule.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the ethoxy (-OCH₂CH₃) group.

A fundamental reaction is hydrolysis, where water acts as the nucleophile under acidic or basic conditions to yield 2,2'-thiodiacetic acid and ethanol. smolecule.com Under basic conditions (saponification), the reaction is irreversible due to the deprotonation of the resulting carboxylic acid. smolecule.com

Other nitrogen-based nucleophiles also react readily. Amines, for instance, can react with the ester groups in a process known as aminolysis to form amides. mnstate.edu Depending on the stoichiometry, this can result in the mono- or di-substituted amide. The reaction of an ester with a primary amine typically requires heating and proceeds through an addition-elimination mechanism to form an N-substituted amide and ethanol. mnstate.edulumenlearning.com

A more reactive nucleophile, hydrazine (N₂H₄), reacts with this compound to form the corresponding dihydrazide, 2,2'-thiodiacetohydrazide. nih.govresearchgate.net Hydrazides are stable compounds and serve as important intermediates in the synthesis of various heterocyclic compounds. nih.govvulcanchem.com The reaction with hydrazine is analogous to aminolysis and is often carried out in an alcohol solvent.

| Nucleophile | Reaction Type | Product | General Conditions |

|---|---|---|---|

| Hydroxide (OH⁻) | Saponification (Hydrolysis) | 2,2'-Thiodiacetate salt | Aqueous base, heat |

| Primary Amine (R-NH₂) | Aminolysis | N,N'-dialkyl-2,2'-thiodiacetamide | Heat, often neat or in a polar solvent mnstate.edu |

| Hydrazine (H₂N-NH₂) | Hydrazinolysis | 2,2'-Thiodiacetohydrazide | Alcohol solvent, heat researchgate.net |

The interactions of this compound within biological systems have been explored, particularly concerning its potential as an antioxidant and its use as a building block for bioactive molecules. smolecule.comchemicalbook.com The term antioxidant refers to a substance's ability to inhibit oxidation, often by scavenging reactive oxygen species (ROS). thermofisher.com ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), are highly reactive molecules that can cause cellular damage under conditions of oxidative stress. thermofisher.comwikipedia.org

Research into the antioxidant capabilities of this compound suggests potential interactions with ROS. smolecule.com While specific studies quantifying this activity are limited, the chemical structure provides clues. The thioether sulfur atom is susceptible to oxidation, which could allow it to neutralize certain ROS by being oxidized to a sulfoxide or sulfone. Furthermore, studies on other phenolic and cinnamic acid esters have shown that esterification can modulate the antioxidant activity of the parent molecule, in some cases enhancing the ability to scavenge species like hydrogen peroxide. nih.govmdpi.commdpi.com By analogy, the ester groups of this compound could influence its interaction with and ability to neutralize ROS.

In a different biological context, this compound serves as a precursor in the synthesis of compounds with demonstrated biological activity. For example, it has been used in the preparation of potent anticonvulsant agents. chemicalbook.com This indicates that the core structure of thiodiacetic acid is compatible with the generation of molecules that can interact specifically with biological targets.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Diethyl 2,2'-thiodiacetate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by a triplet and a quartet, indicative of the ethyl ester groups, and a singlet for the methylene (B1212753) protons adjacent to the sulfur atom.

A representative ¹H NMR spectrum recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃) shows the following key chemical shifts (δ) and coupling patterns: a triplet at approximately 1.31 ppm, which corresponds to the methyl (CH₃) protons of the ethyl groups. rsc.org This triplet arises from the coupling of the methyl protons with the adjacent methylene (OCH₂) protons. The methylene protons of the ethyl group appear as a quartet at around 4.20 ppm, a result of their coupling with the three neighboring methyl protons. rsc.org The methylene protons alpha to the sulfur atom (S-CH₂) are observed as a singlet at approximately 3.28 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.31 | Triplet | 6H | OCH₂CH₃ |

| 3.28 | Singlet | 4H | S-CH₂ |

| 4.20 | Quartet | 4H | OCH₂ CH₃ |

This table presents typical ¹H NMR data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

In a typical ¹³C NMR spectrum in CDCl₃, the carbon of the methyl group (CH₃) of the ethyl ester resonates at approximately 14.3 ppm. rsc.org The methylene carbon of the ethyl group (OCH₂) is found further downfield at around 64.4 ppm. rsc.org The carbon atom of the methylene group attached to the sulfur atom (S-CH₂) appears at about 48.6 ppm. rsc.org The carbonyl carbon (C=O) of the ester functional group gives a signal in the characteristic downfield region, at approximately 154.7 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.3 | OCH₂C H₃ |

| 48.6 | S-C H₂ |

| 64.4 | OC H₂CH₃ |

| 154.7 | C =O |

This table presents typical ¹³C NMR data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ester group. pressbooks.pub This band typically appears in the region of 1700-1750 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the alkyl groups (CH₂ and CH₃) are observed in the range of 2800–3000 cm⁻¹. pressbooks.pub Specifically, the sp³ C-H bond of the alkane portions of the molecule gives rise to absorption at approximately 2900 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester group also produce characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) techniques are employed to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise molecular formula. For this compound (C₈H₁₄O₄S), the expected exact mass is 206.0613 g/mol . nih.gov HRMS analysis can confirm this value with a high degree of accuracy, thereby verifying the elemental composition of the compound.

LC-MS/MS in Analytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. ulisboa.pt This method is particularly useful for the quantitative analysis of this compound in complex mixtures. ulisboa.pt

In LC-MS/MS analysis, the compound is first separated from other components in a sample by an HPLC column. sielc.com The eluent is then introduced into the mass spectrometer, where the this compound molecules are ionized. The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. mdpi.com By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive quantification of this compound can be achieved. ulisboa.pt This technique is valuable in various applications, including pharmacokinetic studies and the analysis of impurities. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the attenuation of a beam of light after it passes through a sample. uomustansiriyah.edu.iq The analysis of this compound via UV-Vis spectroscopy provides insights into its electronic transitions. The molecular structure of this compound, which contains ester functional groups and a thioether linkage without extended conjugation, dictates its characteristic absorption profile.

Most absorption spectroscopy for organic compounds is based on electronic transitions of n or π electrons to a π* excited state, with absorption peaks typically falling in the 200-700 nm range. matanginicollege.ac.in However, this compound lacks conjugated π systems. Its structure consists of saturated ester groups and a sulfur atom with lone pairs of electrons. Saturated compounds with atoms like oxygen and sulfur that have lone pairs can undergo n → σ* transitions, which typically require less energy than σ → σ* transitions and occur in the 150-250 nm range. matanginicollege.ac.in Non-conjugated carbonyl groups, such as those in the ester moieties of this compound, generally exhibit a weak absorption band in the 200-300 nm region. uomustansiriyah.edu.iq It is common for simple, non-conjugated esters to show only "end absorption," where the absorption intensity increases toward the shorter-wavelength end of the spectrum without a distinct maximum (λmax) in the conventional UV range. uomustansiriyah.edu.iq

UV-Vis absorption spectra are recorded on instruments such as a UV-Visible spectrophotometer. rsc.org The choice of solvent can also influence the absorption spectrum. matanginicollege.ac.in

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant methods for the analysis of pharmaceutical and chemical compounds due to their speed, specificity, and accuracy. researchgate.net

A specific and effective reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This method provides reliable separation and quantification. The key parameters of the method are detailed in the table below. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid to ensure compatibility. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mode | Reverse Phase (RP) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector Compatibility | Mass Spectrometry (MS) compatible with formic acid replacing phosphoric acid |

Table 1: HPLC Method Parameters for this compound Analysis. sielc.com

The established HPLC method for this compound is directly adaptable to UPLC systems. sielc.com UPLC utilizes columns with smaller particle sizes (e.g., 3 µm) to achieve faster analysis times and higher resolution compared to traditional HPLC. sielc.com This makes it a suitable technique for high-throughput screening and rapid purity checks of the compound. sielc.com

The analytical HPLC method is scalable and can be effectively used for preparative separation. sielc.com This allows for the isolation and purification of this compound from reaction mixtures or for the separation of trace impurities for subsequent structural identification. sielc.com The scalability of the reverse-phase method using a Newcrom R1 column makes it suitable for obtaining high-purity material required for further research or application. sielc.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check of its empirical and molecular formula. nih.gov For this compound, with the molecular formula C₈H₁₄O₄S, the theoretical weight percentages of its constituent elements are calculated based on its molecular weight of 206.26 g/mol . smolecule.com Experimental values are obtained through combustion analysis and compared against the theoretical values to confirm the purity and identity of a synthesized sample.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 46.58% | Determined Experimentally |

| Hydrogen | H | 6.84% | Determined Experimentally |

| Oxygen | O | 31.02% | Determined Experimentally |

| Sulfur | S | 15.54% | Determined Experimentally |

Table 2: Elemental Composition of this compound.

Applications in Organic Synthesis and Materials Science

A Cornerstone in Organic Synthesis

Diethyl 2,2'-thiodiacetate has established itself as a key reagent for synthetic chemists, offering a reliable pathway to various organic structures. Its utility stems from the reactivity of its methylene (B1212753) groups adjacent to the sulfur atom and the carbonyl groups of the ester functions.

Precursor for Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These scaffolds are fundamental to the development of pharmaceuticals and agrochemicals. The compound readily undergoes condensation reactions with various reagents to form a diverse array of heterocyclic systems. For instance, it is a key component in the Hinsberg synthesis of thiophenes, where it reacts with α-dicarbonyl compounds. This reaction provides a straightforward method for constructing substituted thiophene (B33073) rings, which are prevalent in many biologically active molecules.

Synthesis of Thienophenanthrene Derivatives

Researchers have successfully utilized this compound in the multi-step synthesis of thienophenanthrene derivatives. These complex aromatic structures, which incorporate a thiophene ring fused with a phenanthrene (B1679779) framework, are of significant interest due to their electronic and photophysical properties. The synthesis typically involves the reaction of this compound with other aromatic precursors, leading to the construction of the fused-ring system. The specific properties of the resulting thienophenanthrene derivatives can be fine-tuned by modifying the starting materials and reaction conditions.

Intermediate for Specialty Chemicals Production

Beyond its role in the synthesis of complex heterocyclic systems, this compound serves as a crucial intermediate in the production of various specialty chemicals. Its versatile reactivity allows for its incorporation into a wide range of molecules destined for specific applications. In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs). Similarly, in the agrochemical sector, it can be a precursor to pesticides and herbicides. The ability to introduce a thioether linkage and ester functionalities into a molecule makes it a valuable tool for chemists working on the development of new commercial products.

Enabling Innovations in Polymer Science and Materials Engineering

The applications of this compound extend beyond traditional organic synthesis into the realm of materials science, where it contributes to the development of high-performance polymers for electronic applications.

Use in Polymer Light-Emitting Devices (PLEDs)

Thienophenanthrene derivatives, synthesized using this compound, are key components in the fabrication of polymer light-emitting devices (PLEDs). These devices utilize electroluminescent polymers to produce light when an electric current is passed through them. The incorporation of thienophenanthrene units into the polymer backbone can enhance the material's charge transport properties and luminescence efficiency. The rigid and planar structure of the thienophenanthrene moiety can facilitate intermolecular interactions, leading to improved device performance and stability. Research in this area focuses on synthesizing novel thienophenanthrene-containing polymers with tailored optical and electronic properties for next-generation displays and lighting applications.

Application in Solar Cells

The unique electronic characteristics of polymers derived from thienophenanthrene also make them promising materials for use in organic solar cells (OSCs). In these devices, organic polymers are used to absorb sunlight and convert it into electricity. The broad absorption spectra and good charge-carrier mobility of thienophenanthrene-based polymers can contribute to higher power conversion efficiencies. Scientists are actively exploring the synthesis of new donor-acceptor copolymers incorporating thienophenanthrene units to optimize the performance of organic solar cells, aiming to create more efficient and cost-effective renewable energy technologies.

Role as a Cross-Linker in Hydrogel Synthesis

The synthesis of hydrogels often involves the use of cross-linking agents to form three-dimensional polymer networks capable of absorbing large amounts of water. In this context, thiol-containing polymers, or thiomers, are frequently utilized due to the high reactivity of their sulfhydryl groups, which can form inter- and intra-chain disulfide bonds, leading to in situ gelling. nih.govuibk.ac.at Various "click" chemistry methods, such as thiol-ene/yne reactions, Michael type additions, and thiol-epoxy reactions, have been developed to fabricate hydrogels from these thiolated polymers for applications in tissue engineering and drug delivery. nih.gov

While the direct use of this compound as a cross-linker is not extensively documented, the underlying chemistry of sulfur-containing compounds is central to many cross-linking strategies. For instance, hydrogels can be formed from poly(ethylene glycol)-based copolymers that contain multiple thiol (-SH) groups, which cross-link under mild conditions. nih.gov This method is particularly advantageous for the delivery of sensitive therapeutic proteins. nih.gov Other approaches involve different types of cross-linking agents altogether, such as using EDC-NHS, squaric acid, or dialdehyde starch to modify the properties of gelatin-based hydrogels. mdpi.com

Incorporation into Polymer Backbones

The incorporation of specific monomers into a polymer chain is a fundamental method for tailoring the final properties of the material. This compound, with its ester functionalities, can theoretically be incorporated into polyester backbones through processes like transesterification.

The synthesis of sulfur-containing polymers, particularly those involving thiophene, is an area of active research. For example, bio-based polyesters of 2,5-thiophenedicarboxylic acid have been synthesized via melt polycondensation with various glycols. mdpi.com In these syntheses, a related starting material, dimethyl 2,5-thiophenedicarboxylate, is used, highlighting a strategy for integrating sulfur-containing aromatic units into a polymer backbone to create high-performance materials suitable for packaging applications. mdpi.com This general methodology of melt polycondensation allows for the synthesis of a wide array of copolyesters with tailored thermal and mechanical properties.

Studies on Polymer Electrochromic Devices

Electrochromic devices, which can reversibly change their color and optical properties in response to an applied voltage, represent a significant application for advanced polymers. semanticscholar.org Conducting polymers are a key class of materials used in these devices due to their stability, high contrast ratio, and fast switching times. electrochemsci.org

Polymers containing thiophene and its derivatives are widely studied for their excellent electrochromic performance. electrochemsci.orgbangor.ac.uk For instance, poly(thieno[3,2-b]thiophene)s featuring electron-deficient side groups have been synthesized and shown to possess favorable electrochromic properties, including short response times and good coloration efficiency. bangor.ac.uk The performance of these devices can be further optimized through the engineering of the polymer's side chains, which influences optical absorption, electrochemistry, and morphology. mdpi.com While direct studies involving polymers derived from this compound are not prominent, the research on related sulfur-containing conjugated polymers provides a foundation for understanding how such structures could potentially contribute to the field of electrochromic materials. electrochemsci.orgbangor.ac.ukmdpi.com The development of polymer gel electrolytes is also a critical component in the fabrication of flexible and efficient electrochromic devices. uminho.pt

Applications in Medicinal Chemistry and Biological Research

Drug Design and Discovery

The molecular architecture of DET makes it a valuable starting point for the synthesis of complex molecules aimed at treating diseases.

Diethyl 2,2'-thiodiacetate is a key precursor for the synthesis of various heterocyclic scaffolds. smolecule.com These ring-shaped structures are fundamental components of many pharmaceuticals. The reactivity of DET allows it to undergo condensation reactions, which are crucial for forming these complex heterocyclic systems. smolecule.com For instance, its interaction with oxalic acid diethyl ester results in the formation of 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester. smolecule.com The ability to create novel scaffolds is a cornerstone of drug discovery, as it allows researchers to design molecules with specific shapes and properties to interact with biological targets like enzymes and receptors. nih.gov

DET plays a role in the development of peptidomimetics, which are compounds designed to mimic natural peptides. smolecule.com Peptides are essential signaling molecules in the body, but their use as drugs is often limited by their instability. By incorporating the DET backbone into a molecule, scientists can create peptidomimetics that are more resistant to being broken down by enzymes, potentially leading to more effective drugs. smolecule.comnih.govfrontiersin.org The thioether bond in DET is a key feature that can be introduced into molecules to create these stable peptide mimics. smolecule.com

A significant application of this compound is its use as a starting material in the synthesis of potent anticonvulsant agents. chemicalbook.comnbinno.comchemicalbook.com Epilepsy is a common neurological disorder, and there is an ongoing need for safer and more effective treatments. researchgate.net Researchers have utilized DET to create new chemical entities that are then tested for their ability to prevent seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comptfarm.pl The development of novel anticonvulsant drugs often involves creating a variety of derivatives from a starting scaffold and evaluating their activity and potential toxicity. mdpi.comnih.gov The use of DET in this area highlights its importance in generating new candidates for anti-epileptic therapies.

| Starting Material | Synthetic Approach | Resulting Compound Type | Application |

| This compound | Condensation and cyclization reactions | Heterocyclic compounds | Anticonvulsant Agents chemicalbook.comnbinno.comchemicalbook.com |

| This compound | Incorporation into peptide-like structures | Peptidomimetics smolecule.com | Drug Discovery smolecule.com |

| This compound | Reaction with oxalic acid diethyl ester | Thiophene (B33073) derivatives smolecule.com | Novel Scaffolds smolecule.com |

Bioconjugation and Drug Delivery

Bioconjugation is the process of linking molecules, such as drugs, to carrier entities to improve their delivery to specific cells or tissues. smolecule.comnih.gov While the analogous compound, diethyl 2,2'-oxydiacetate, is noted for its use as a linker molecule in bioconjugation, the application of this compound in this specific area requires further direct evidence. smolecule.com The principle of bioconjugation is to enhance the therapeutic effectiveness of a drug by improving its stability, targeting, and pharmacokinetic properties. nih.govucl.ac.ukabzena.com Techniques like the Diels-Alder reaction and the use of specific linkers are powerful tools in creating these advanced drug delivery systems. nih.gov

Antioxidant Studies and Formulations

This compound and its derivatives have been investigated for their antioxidant properties. smolecule.com Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are linked to various diseases. Studies have explored the use of DET in developing antioxidant formulations. smolecule.com For example, long-chain dialkyl 2,2'-thiodiacetates, such as dihexadecyl 2,2'-thiodiacetate, have been successfully prepared in high yields using DET as a starting material in lipase-catalyzed reactions. nih.gov This enzymatic approach allows for the synthesis of novel thiodiacetate-based antioxidants under moderate temperature conditions. nih.gov

| Reactants | Biocatalyst | Product | Potential Application |

| 2,2'-thiodiacetic acid or this compound and 1-hexadecanol (B1195841) | Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) | Dihexadecyl 2,2'-thiodiacetate nih.gov | Antioxidant nih.gov |

Studies on Biological Activity and Therapeutic Properties

The biological activity of this compound has been a subject of exploration for potential therapeutic applications. smolecule.com Its thioether structure is a common feature in many biologically active molecules. smolecule.com Research into its antioxidant capabilities suggests potential interactions with reactive oxygen species within biological systems. smolecule.com The related compound, dimethyl 2,2'-thiobisacetate (DMTBA), exhibits significant antioxidant and anti-inflammatory effects and can influence various biochemical pathways by interacting with cellular components. While direct studies on the broad therapeutic properties of DET are ongoing, its role as a precursor to anticonvulsants and its potential antioxidant activity underscore its importance in medicinal research. smolecule.comchemicalbook.com

Analysis of Biological Molecules (e.g., Cysteine and Cystine)

Following a comprehensive review of available scientific literature, there is no specific, documented research detailing the application of this compound as a direct reagent for the analytical determination of biological molecules such as cysteine and cystine.

The analysis of cysteine and its oxidized dimer, cystine, presents significant challenges due to the inherent reactivity of cysteine's thiol group and its rapid oxidation to cystine in biological samples. nih.govresearchgate.netresearchgate.net This instability necessitates specialized analytical strategies to accurately quantify both forms. Common approaches involve a derivatization step to create a more stable and detectable compound. sigmaaldrich.comnih.govusp.org

Researchers have successfully employed various derivatizing agents for this purpose, including:

Diethyl 2-methylenemalonate (EMM): Used for the acidic derivatization of cysteine, allowing for rapid reaction and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov

Diethyl ethoxymethylenemalonate: This reagent is used for precolumn derivatization of amino acids, including cystine, for analysis by High-Performance Liquid Chromatography (HPLC) with spectrophotometric detection. nih.gov

Other Alkylating Agents: Reagents like iodoacetamide, 4-vinylpyridine, and acrylamide (B121943) are commonly used to modify cysteine residues, thereby creating stable derivatives for analysis. rockefeller.edu

While this compound contains reactive ester and thioether functionalities and is utilized in various chemical syntheses, its specific use as an alkylating or derivatizing agent for the quantitative analysis of cysteine and cystine is not reported in the reviewed literature. smolecule.comresearchgate.net The primary documented applications for this compound are as an intermediate in the synthesis of other compounds, such as heterocyclic structures and other esters through transesterification. smolecule.comgoogle.com

Therefore, this section cannot be populated with detailed research findings or data tables as per the specified outline, due to the absence of relevant studies on this particular application.

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the dynamic nature of diethyl 2,2'-thiodiacetate. While specific molecular dynamics (MD) simulation studies on this exact compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational landscape and interactions with its environment.

MD simulations could be employed to explore the flexibility of the this compound molecule, particularly the rotation around the C-S and C-C bonds. Such simulations would reveal the accessible conformations of the molecule in different solvents, providing insights into its solubility and reactivity. By simulating the molecule in an aqueous environment, for instance, one could study the hydration shell and the nature of water-ester group interactions.

Furthermore, molecular modeling is instrumental in predicting how this compound might interact with biological macromolecules. Docking simulations, a key component of molecular modeling, could predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes or receptors. This is particularly relevant given that thiodiacetate derivatives have been investigated for various biological activities. For example, in the study of other molecules, MD simulations have been used to understand how the removal of RNA affects the dynamics of proteins, which could be a model for studying the interaction of small molecules like this compound with biological targets. fortunejournals.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of this compound. These calculations are fundamental to predicting the molecule's geometry, vibrational frequencies, and reactivity.

A conformational analysis of structurally related compounds, such as N,N-diethyl-2[(4'-substituted) phenylthio]acetamides, has been performed using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, often in conjunction with a Polarisable Continuum Model (PCM) to account for solvent effects. nih.gov These studies have revealed the existence of stable gauche and cis conformers. nih.gov It is highly probable that similar conformational isomers exist for this compound. The gauche conformer is often found to be the most stable in the gas phase. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can elucidate the stabilizing intramolecular interactions. For related molecules, NBO analysis has shown that the stability of the gauche conformer is due to specific orbital interactions, which are absent in the cis conformer. nih.gov Conversely, the cis conformer can be stabilized by other types of orbital interactions. nih.gov These calculations also help in understanding the influence of substituents on the conformational preferences and electronic properties of the molecule.

The computed properties from quantum chemical calculations can be summarized in the following table:

| Computed Property | Value | Source |

| Molecular Weight | 206.26 g/mol | nih.gov |

| XLogP3-AA | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 206.06128010 Da | nih.gov |

| Monoisotopic Mass | 206.06128010 Da | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 184 | nih.gov |

| Isotope Atom Count | 0 | nih.gov |

| Defined Atom Stereocenter Count | 0 | nih.gov |

| Undefined Atom Stereocenter Count | 0 | nih.gov |

| Defined Bond Stereocenter Count | 0 | nih.gov |

| Undefined Bond Stereocenter Count | 0 | nih.gov |

| Covalently-Bonded Unit Count | 1 | nih.gov |

| Compound Is Canonicalized | Yes | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and toxicology for designing and optimizing compounds with desired biological activities and for predicting their potential toxicity. While specific, comprehensive SAR or QSAR studies for this compound are not readily found in the public domain, the principles of these methodologies can be applied to this class of compounds.

A QSAR study involves correlating the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For thiodiacetate derivatives, a QSAR model could be developed to predict their potential as, for example, anticonvulsant agents, a use that has been suggested for this compound. chemicalbook.com

The development of a QSAR model for thiodiacetate derivatives would involve the following steps:

Data Collection: A dataset of thiodiacetate analogues with their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For instance, QSAR studies on other sulfur-containing heterocyclic compounds have successfully used various descriptors to model their biological activities, such as carbonic anhydrase inhibition. nih.gov Such studies provide a framework for investigating this compound and its analogues. The insights gained from SAR and QSAR studies could guide the synthesis of new derivatives with enhanced potency and improved pharmacokinetic profiles.

Environmental and Sustainable Chemistry Considerations

Green Chemistry Approaches in Synthesis